Cas no 1261874-51-4 (2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl)

2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2
- InChIKey: MGEZSHNELYELCW-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1)C1C=CC=C(C(F)(F)F)C=1)N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 306
- XLogP3: 4
- トポロジー分子極性表面積: 26
2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011009215-1g |
2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl |
1261874-51-4 | 97% | 1g |
1,490.00 USD | 2021-05-31 | |
Alichem | A011009215-500mg |
2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl |
1261874-51-4 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A011009215-250mg |
2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl |
1261874-51-4 | 97% | 250mg |
489.60 USD | 2021-05-31 |
2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenylに関する追加情報
2-Amino-4,5-Difluoro-3'-(Trifluoromethyl)Biphenyl: A Comprehensive Overview
The compound 2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl, identified by the CAS number 1261874-51-4, is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the family of biphenyl derivatives, which are known for their unique electronic properties and structural versatility. The presence of amino, fluoro, and trifluoromethyl groups introduces a high degree of functionalization, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl in the field of drug discovery. Researchers have explored its role as a lead compound in the development of novel therapeutic agents targeting various diseases. The amino group provides nucleophilic character, while the fluoro and trifluoromethyl groups contribute to electronic and steric effects, which are crucial for optimizing pharmacokinetic properties such as solubility and bioavailability.
In terms of synthesis, this compound can be prepared through a variety of methods, including Suzuki coupling reactions and nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the biphenyl ring system. The use of advanced catalytic systems has further enhanced the efficiency and selectivity of these reactions, making large-scale production feasible.
The physical and chemical properties of 2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular structure, stability, and reactivity under different conditions. For instance, the compound exhibits good thermal stability up to 200°C, making it suitable for high-temperature applications.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics. The introduction of electron-withdrawing groups like fluoro and trifluoromethyl enhances its conjugation length and charge transport capabilities.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have revealed its electronic structure and reactivity patterns under various conditions. These insights are invaluable for designing new derivatives with improved properties.
The environmental impact of 2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl has also been a topic of interest. Studies on its biodegradation pathways suggest that it is relatively stable under aerobic conditions but can undergo transformation under specific microbial or chemical stimuli. This information is critical for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, 2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl is a multifaceted compound with a wide range of potential applications across diverse scientific domains. Its unique combination of functional groups makes it an attractive candidate for further research and development. As our understanding of this compound continues to grow, so too will its impact on various industries.
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